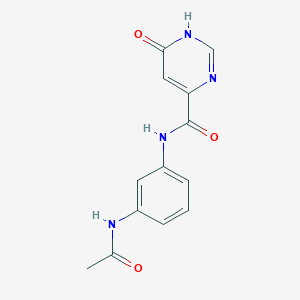
((2,5-Dichlorophenyl)sulfonyl)-2-pyridylamine
Übersicht
Beschreibung
((2,5-Dichlorophenyl)sulfonyl)-2-pyridylamine is an organic compound that features a sulfonyl group attached to a 2,5-dichlorophenyl ring and a pyridylamine moiety
Biochemische Analyse
Biochemical Properties
((2,5-Dichlorophenyl)sulfonyl)-2-pyridylamine has been found to interact with cholinesterase enzymes . The nature of these interactions involves molecular docking, with the compound showing an average affinity with acetylcholinesterase and butyrylcholinesterase .
Cellular Effects
It is known that the compound interacts with enzymes that play a crucial role in cellular processes
Molecular Mechanism
The molecular mechanism of this compound involves interactions with cholinesterase enzymes . These interactions may lead to changes in enzyme activity, which could potentially influence gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((2,5-Dichlorophenyl)sulfonyl)-2-pyridylamine typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-aminopyridine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux conditions
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of large reactors, efficient mixing, and temperature control systems to ensure consistent product quality. Purification steps such as recrystallization or chromatography may be employed to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
((2,5-Dichlorophenyl)sulfonyl)-2-pyridylamine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Wissenschaftliche Forschungsanwendungen
Chemistry
((2,5-Dichlorophenyl)sulfonyl)-2-pyridylamine is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine
In medicinal chemistry, this compound may be explored for its potential biological activities. It could serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of ((2,5-Dichlorophenyl)sulfonyl)-2-pyridylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl group can form strong interactions with amino acid residues in proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ((2,5-Dichlorophenyl)sulfonyl)-2-indol-3-ylethylamine
- ((2,5-Dichlorophenyl)sulfonyl)-2,2-dimethoxyethylamine
Uniqueness
((2,5-Dichlorophenyl)sulfonyl)-2-pyridylamine is unique due to the presence of both the sulfonyl group and the pyridylamine moiety. This combination imparts specific chemical reactivity and potential biological activity that may not be present in similar compounds. The dichlorophenyl ring also contributes to its distinct properties, such as increased hydrophobicity and potential for halogen bonding.
Eigenschaften
IUPAC Name |
2,5-dichloro-N-pyridin-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2S/c12-8-4-5-9(13)10(7-8)18(16,17)15-11-3-1-2-6-14-11/h1-7H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDFKUYNBYPTQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001332953 | |
| Record name | 2,5-dichloro-N-pyridin-2-ylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001332953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665202 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
314051-88-2 | |
| Record name | 2,5-dichloro-N-pyridin-2-ylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001332953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-iodobenzamide](/img/structure/B2893432.png)
![N-[(3-bromophenyl)(cyano)methyl]-1-(2,2,2-trifluoroethyl)azetidine-3-carboxamide](/img/structure/B2893433.png)
![N-(3,5-difluorophenyl)-2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2893434.png)
![3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2893436.png)


![{3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanamine](/img/structure/B2893441.png)


![[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2893447.png)
![3-(1-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2893448.png)


![3-{[3-oxo-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}benzonitrile](/img/structure/B2893453.png)
